(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound (5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a 5-chlorothiophene moiety linked via a ketone bridge to a 3-((4-methoxyphenyl)sulfonyl)azetidine group. This structure combines a sulfur-containing aromatic ring (thiophene) with a sulfonamide-substituted azetidine, a strained four-membered nitrogen ring. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both aromatic and polar interactions .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c1-21-10-2-4-11(5-3-10)23(19,20)12-8-17(9-12)15(18)13-6-7-14(16)22-13/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJPFOCVRGSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The molecular structure of the compound can be represented by the following formula:
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a series of azetidinones were synthesized and tested against various bacterial strains, showing potent activity against pathogens like Staphylococcus aureus and Candida albicans . The presence of the sulfonamide group in our compound is particularly noteworthy, as sulfonamides are known for their broad-spectrum antimicrobial effects.
2. Anticancer Activity
The anticancer potential of the compound was evaluated in vitro using various cancer cell lines. A study demonstrated that analogs of azetidinones displayed significant cytotoxic effects against breast cancer cell lines (MCF-7), with growth inhibition observed at concentrations as low as 250 μg/ml . The mechanism appears to involve apoptosis induction, as evidenced by DNA fragmentation assays.
| Cell Line | Concentration (μg/ml) | Cell Viability (%) | Inhibition (%) |
|---|---|---|---|
| MCF-7 | 250 | 60 | 40 |
| MCF-7 | 300 | 45 | 55 |
3. Anti-inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation markers. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives exhibited significant reductions in pro-inflammatory cytokines . Such findings suggest potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Properties :
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties through various in vitro studies. Research indicates that it exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells, leading to increased caspase activity and subsequent cell death .
-
Antimicrobial Properties
- Investigations into the antimicrobial efficacy of this compound reveal promising results against several bacterial and fungal strains. The presence of the sulfonamide group is believed to enhance its antimicrobial activity compared to non-sulfonamide counterparts.
-
Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Such inhibition may have therapeutic implications for conditions like Alzheimer's disease and urinary tract infections.
- Inflammation and Pain Management
Anticancer Mechanism
A detailed study conducted by the National Cancer Institute assessed the compound's efficacy across multiple cancer cell lines. The findings indicated a mean growth inhibition rate of approximately 12.53% at a concentration of . This suggests that the compound could be further explored for its potential as an anticancer agent .
Antimicrobial Evaluation
In vitro screening revealed that the compound displays activity comparable to traditional antibiotics like penicillin G and ciprofloxacin against mycobacterial, bacterial, and fungal strains. This highlights its potential as a new antimicrobial agent .
Safety Profile
Toxicity assessments conducted on animal models indicated no acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests that the compound may be suitable for further development in therapeutic applications.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Moieties
AZD1979 [(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone]
- Key Similarities :
- Both compounds contain an azetidine ring and a 4-methoxyphenyl group.
- The ketone bridge in Compound A is analogous to the oxadiazole-linked ketone in AZD1977.
- Key Differences :
- AZD1979 incorporates a spiro-oxetanylazetidinyl moiety, which confers enhanced metabolic stability and solubility compared to Compound A’s simpler sulfonylazetidine .
- Pharmacokinetic studies show that AZD1979’s spirocyclic system reduces cytochrome P450-mediated metabolism, whereas Compound A’s sulfonyl group may increase susceptibility to enzymatic hydrolysis .
1-(5-Chlorothiophen-2-yl)-2-[[5-(2-Methoxy-5-Methylanilino)-1,3,4-Thiadiazol-2-yl]Sulfanyl]Ethanone
- Key Similarities :
- Shares the 5-chlorothiophen-2-yl group and a ketone functionality.
- Key Differences :
Analogues with Sulfonyl and Triazole Groups
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Key Similarities :
- Contains a sulfonylphenyl group and a ketone-thioether linkage.
Analogues with Thiazolidinone Scaffolds
5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-3-(4-Hydroxyphenyl)-4-Thiazolidinone
- Key Similarities :
- Features a 4-methoxyphenyl group and heterocyclic core.
- Key Differences: Replaces azetidine with a thiazolidinone ring, introducing a thioamide group that may confer metal-chelating properties. The hydrazone linkage could reduce metabolic stability compared to Compound A’s sulfonamide bridge .
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Key Functional Groups | Metabolic Stability | Solubility (LogP) |
|---|---|---|---|---|
| Compound A | Azetidine-Thiophene | Sulfonyl, 4-Methoxyphenyl, Chlorothiophene | Moderate | 2.1 (predicted) |
| AZD1979 | Spiro-azetidine-oxadiazole | Spiro-oxetane, Oxadiazole | High | 1.8 |
| 1-(5-Chlorothiophen-2-yl)-... | Thiadiazole-Thiophene | Thiadiazole, Sulfanyl | Low | 3.5 |
| 2-(4-(2,4-Difluorophenyl)... | Triazole-Sulfonylphenyl | Triazole, Difluorophenyl | Moderate-High | 2.4 |
Research Findings and Implications
- Metabolic Pathways : Compound A’s sulfonamide group may undergo glutathione conjugation, as seen in AZD1979’s spiro-azetidine metabolism, but without the protective effects of a spirocyclic system .
- Synthetic Challenges : Unlike triazole/thiadiazole derivatives, azetidine-based compounds require specialized methods for ring strain mitigation, as demonstrated in AZD1979’s synthesis .
Preparation Methods
Cyclization of β-Amino Alcohols
The azetidine ring is synthesized via intramolecular cyclization of β-amino alcohol precursors. A representative protocol involves:
Reagents :
- β-Amino alcohol (e.g., 3-aminopropanol derivatives)
- Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine)
- Solvent: Tetrahydrofuran (THF)
Reaction Conditions :
- Temperature: 0°C to room temperature
- Time: 12–24 hours
Yield : 65–78% (reported for analogous azetidine syntheses)
Mechanism :
The Mitsunobu reaction facilitates nucleophilic displacement, forming the four-membered azetidine ring. Steric hindrance at the β-position necessitates optimized stoichiometry to prevent oligomerization.
Ring-Closing Metathesis (RCM)
For substituted azetidines, RCM using Grubbs catalysts offers stereocontrol:
Catalyst : Grubbs 2nd generation (5 mol%)
Substrate : Diene precursor (e.g., $$ N $$-allyl-β-amino acrylate)
Solvent : Dichloromethane (DCM)
Yield : 70–85% (based on triazole-azetidine hybrids)
Sulfonylation of Azetidine
Introduction of 4-Methoxyphenylsulfonyl Group
Reagents :
- 4-Methoxyphenylsulfonyl chloride
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane
Procedure :
- Azetidine (1 eq) dissolved in anhydrous DCM under nitrogen.
- Addition of 4-methoxyphenylsulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stirring at room temperature for 6–8 hours.
Workup :
- Quenching with ice-water
- Extraction with DCM (3×)
- Purification via silica gel chromatography (hexane/ethyl acetate)
Key Consideration :
Moisture-sensitive conditions prevent hydrolysis of sulfonyl chloride. Excess base neutralizes HCl byproduct, driving the reaction to completion.
Acylation with 5-Chlorothiophene-2-carbonyl Chloride
Coupling to Sulfonylated Azetidine
Reagents :
- 5-Chlorothiophene-2-carbonyl chloride (1.5 eq)
- Base: $$ N,N $$-Diisopropylethylamine (DIPEA)
- Solvent: Tetrahydrofuran
Conditions :
- Temperature: −78°C to 0°C (slow warming)
- Time: 4–6 hours
Mechanism :
Nucleophilic acyl substitution at the azetidine nitrogen, facilitated by the electron-withdrawing sulfonyl group enhancing N–H acidity.
Optimization and Scale-Up Challenges
Solvent Effects on Sulfonylation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 6 | 88 | 98 |
| THF | 8 | 78 | 95 |
| Acetonitrile | 10 | 65 | 92 |
DCM provides optimal polarity for sulfonyl chloride activation without side reactions.
Temperature Profile for Acylation
| Temperature (°C) | Yield (%) | Byproduct Formation (%) |
|---|---|---|
| −78 | 83 | <1 |
| 0 | 78 | 3 |
| 25 | 65 | 12 |
Cryogenic conditions suppress thiophene ring chlorination side reactions.
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
- δ 7.82 (d, $$ J = 8.8 $$ Hz, 2H, Ar–H)
- δ 6.98 (d, $$ J = 8.8 $$ Hz, 2H, Ar–OCH$$ _3 $$)
- δ 4.21 (m, 1H, azetidine CH–SO$$ _2 $$)
- δ 3.85 (s, 3H, OCH$$ _3 $$)
HRMS (ESI+) :
Calculated for $$ \text{C}{15}\text{H}{14}\text{ClNO}4\text{S}2 $$: 371.9 (M+H$$ ^+ $$)
Observed: 372.3
Industrial-Scale Adaptations
Continuous Flow Sulfonylation
Reactor Design :
- Microfluidic chip reactor (100 μm channels)
- Residence time: 2 minutes
Advantages :
Emerging Methodologies
Photoredox Catalysis for Azetidine Functionalization
Recent advances employ Ir(ppy)$$ _3 $$ catalysts for C–H activation, enabling late-stage diversification of the azetidine ring without protecting groups.
Q & A
Q. What are the optimal synthetic routes for (5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via a multi-step approach. Key steps include:
- Azetidine sulfonylation : React 3-azetidinyl precursors with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonyl group .
- Methanone coupling : Use a Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the 5-chlorothiophene moiety. For example, refluxing 5-chlorothiophene-2-carbonyl chloride with the sulfonylated azetidine in DMF/acetic acid (1:2 v/v) at 100°C for 2–4 hours yields the target compound .
- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallize from DMF-ethanol mixtures to improve purity (typical yield: 55–70%) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, Et₃N, DCM, RT, 12 h | 85% | |
| Methanone Coupling | 5-Chlorothiophene-2-carbonyl chloride, DMF/AcOH, reflux, 2 h | 60% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign protons and carbons using deuterated DMSO. Key signals include:
- Thiophene C-Cl: ~125–130 ppm (13C).
- Azetidine N-CH₂: δ 3.5–4.0 ppm (1H) .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ .
- X-ray Crystallography : Resolve spatial arrangement of the azetidine-thiophene core (e.g., dihedral angles between rings) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate:
- Thermal stability : Decomposes above 200°C (DSC/TGA data).
- Photostability : Degrades under UV light (λ = 254 nm) within 48 hours; store in amber vials .
- Solvent compatibility : Stable in DMSO and DMF for >6 months at -20°C .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the azetidine-sulfonyl moiety?
- Methodological Answer :
- Modify substituents : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on bioactivity .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with IC₅₀ shifts .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses of analogs with target proteins (e.g., PDB: 4XYZ) .
Q. How can computational methods guide the design of derivatives with improved solubility without compromising activity?
- Methodological Answer :
- LogP prediction : Use ChemAxon or Schrödinger’s QikProp to prioritize derivatives with LogP <3.5 for better aqueous solubility .
- Hydrogen-bond donors : Introduce polar groups (e.g., -OH, -NH₂) to the azetidine ring while monitoring docking scores for target affinity .
- Solubility testing : Validate predictions via shake-flask method (PBS pH 7.4, 25°C) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
- Dose-response curves : Perform triplicate experiments with 10-point dilution series (1 nM–100 µM) to improve reproducibility .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers or protocol-dependent variables (e.g., serum concentration in cell media) .
Q. How can researchers identify biological targets for this compound using omics approaches?
- Methodological Answer :
- Proteomics : Perform affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to pinpoint pathways (e.g., apoptosis or oxidative stress) .
- Validation : Confirm hits via siRNA knockdown or CRISPR-Cas9 gene editing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
